molecular formula C8H8Cl2O3S B13255282 2-Chloro-4-methoxy-3-methylbenzene-1-sulfonyl chloride

2-Chloro-4-methoxy-3-methylbenzene-1-sulfonyl chloride

Cat. No.: B13255282
M. Wt: 255.12 g/mol
InChI Key: XRPQNOBGOYCADH-UHFFFAOYSA-N
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Description

Sulfonyl chlorides are critical intermediates in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other sulfur-containing compounds. The unique positioning of substituents in this compound—chloro at position 2, methoxy at position 4, and methyl at position 3—imparts distinct electronic and steric properties, influencing its reactivity and applications in pharmaceuticals or agrochemicals .

Properties

Molecular Formula

C8H8Cl2O3S

Molecular Weight

255.12 g/mol

IUPAC Name

2-chloro-4-methoxy-3-methylbenzenesulfonyl chloride

InChI

InChI=1S/C8H8Cl2O3S/c1-5-6(13-2)3-4-7(8(5)9)14(10,11)12/h3-4H,1-2H3

InChI Key

XRPQNOBGOYCADH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)S(=O)(=O)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methoxy-3-methylbenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of 2-Chloro-4-methoxy-3-methylbenzene using chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:

    Starting Material: 2-Chloro-4-methoxy-3-methylbenzene

    Reagent: Chlorosulfonic acid (HSO3Cl)

    Conditions: The reaction is carried out at low temperatures to control the exothermic nature of the reaction and to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxy-3-methylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The sulfonyl chloride group can be replaced by other electrophiles under suitable conditions.

    Nucleophilic Substitution: The chlorine atom in the sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The sulfonyl chloride group can be reduced to a sulfonamide or sulfone using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used.

    Nucleophilic Substitution: Reagents include amines (R-NH2), alcohols (R-OH), and thiols (R-SH).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Electrophilic Substitution: Products include brominated or nitrated derivatives.

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, or sulfonate thioesters.

    Reduction: Products include sulfonamides or sulfones.

Scientific Research Applications

2-Chloro-4-methoxy-3-methylbenzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Medicine: It is a precursor in the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxy-3-methylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic compounds.

Comparison with Similar Compounds

Key Observations:

Chlorine Positioning :

  • The 2-chloro substituent in the reference compound may direct reactions ortho/para to itself, contrasting with analogs like 5-Chloro-2-ethoxybenzene-1-sulfonyl chloride, where chlorine at position 5 alters regioselectivity in subsequent reactions .

Reactivity and Stability :

  • Sulfonyl chlorides with multiple electron-withdrawing groups (e.g., chlorine and sulfonyl chloride) exhibit higher reactivity toward nucleophiles. However, steric shielding from the methyl group in the reference compound may moderate this reactivity relative to less-substituted analogs .

Biological Activity

2-Chloro-4-methoxy-3-methylbenzene-1-sulfonyl chloride, also known as a sulfonyl chloride derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonyl chloride functional group attached to a substituted aromatic ring. Its chemical structure can be represented as follows:

C9H10ClO2S\text{C}_9\text{H}_{10}\text{ClO}_2\text{S}

This structure is critical for its reactivity and biological activity, particularly in enzyme inhibition and interaction with various biological targets.

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In studies comparing various sulfonamide derivatives, compounds with similar structures demonstrated significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 1 to 10 µg/mL, suggesting that modifications in the aromatic ring can enhance antibacterial potency .

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example, a related compound demonstrated an IC50 value of 9.1 nM against colon cancer cell lines, indicating potent antiproliferative effects . The mechanism is believed to involve the disruption of cellular signaling pathways essential for tumor growth.

The biological activity of this compound is largely attributed to its ability to act as an enzyme inhibitor. The sulfonyl chloride group can interact with nucleophilic sites on enzymes, effectively blocking their active sites. This mechanism is similar to that observed in other sulfonamide compounds, which are known to inhibit dihydropteroate synthase in bacterial folate synthesis.

Table 1: Summary of Biological Activities

Activity Target IC50/MIC Values Reference
AntibacterialStaphylococcus aureusMIC: 1–10 µg/mL
Escherichia coliMIC: 1–10 µg/mL
AnticancerColon cancer cell linesIC50: 9.1 nM
Various cancer cell linesIC50: Varies (up to 50 nM)

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